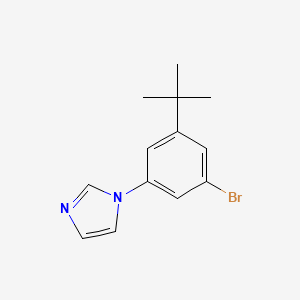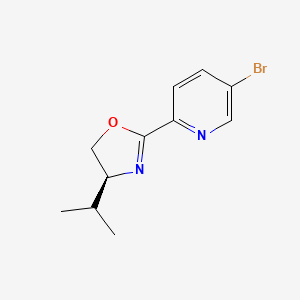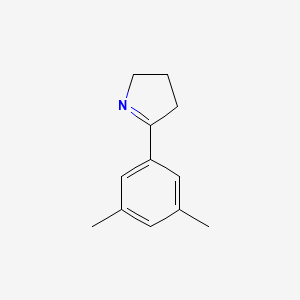
5-(3,5-Dimethylphenyl)-3,4-dihydro-2H-pyrrole
Descripción general
Descripción
5-(3,5-Dimethylphenyl)-3,4-dihydro-2H-pyrrole is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis : A study demonstrated that 1,4-addition of alcohols to a similar compound, 5-ethenyl-3,4-dihydro-4-isopropylidene-2,2-dimethyl-2H-pyrrole, leads to novel products rather than expected 2-alkoxypyrrolidine derivatives (C. Zezza & Michael B. Smith, 1986).
Pharmaceutical Intermediates : In the context of pharmaceuticals, a method was developed for synthesizing a key intermediate in the synthesis of licofelone, an anti-inflammatory drug, using a similar pyrrole compound (S. Rádl et al., 2009).
Photochemical Applications : The photochemical radical cyclization of γ, δ-unsaturated ketone oximes to 3,4-dihydro-2H-pyrroles is a promising method for synthesizing organic compounds with diverse properties (Mitsuru Kitamura et al., 2005).
Ligand Synthesis : A new pyrrole-based NNN-pincer ligand, synthesized from a similar pyrrole, has been used to form complexes with palladium and lithium, showing unique fluxional properties (D. Ghorai et al., 2012).
Antimicrobial Agents : Pyrrole chalcone derivatives, including those related to 5-(3,5-Dimethylphenyl)-3,4-dihydro-2H-pyrrole, have shown significant antimicrobial activity, suggesting their potential in developing new therapeutic tools (M. Hublikar et al., 2019).
Neurotoxicity Studies : Research indicates that compounds like 2,5-hexanedione, which are structurally related to this compound, can accelerate pyrrole formation and protein crosslinking, potentially increasing neurotoxicity (D. Anthony et al., 1983).
Polymer Science : Novel polyesters based on pyrrole dicarboxylic acids have been synthesized, showing potential as components of alkyd resins with biological activity (L. M. Sugralina et al., 2018).
Propiedades
IUPAC Name |
5-(3,5-dimethylphenyl)-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMXTZNNWVVPLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



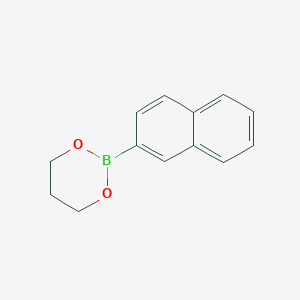
![5-(8,9,10,11,12,13,14,15-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine](/img/structure/B8200218.png)
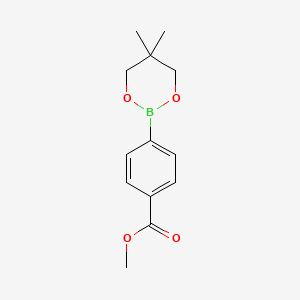
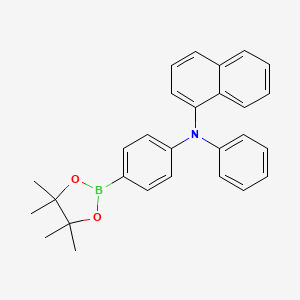

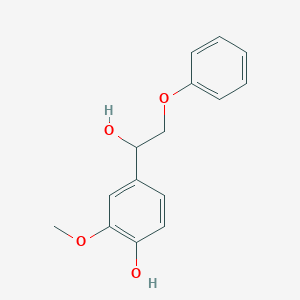

![(S)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole](/img/structure/B8200258.png)


![1,1,1-Trifluoro-N-((11bR)-4-oxido-2,6-bis(4-(trifluoromethyl)phenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide](/img/structure/B8200284.png)

